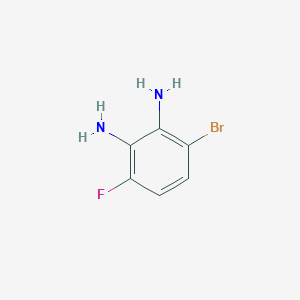

1-Bromo-2,3-diamino-4-fluorobenzene

Descripción

BenchChem offers high-quality 1-Bromo-2,3-diamino-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,3-diamino-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-6-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFORNKLUYLIFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 1-Bromo-2,3-diamino-4-fluorobenzene: Properties, Synthesis, and Applications

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery and materials science, the demand for strategically functionalized aromatic scaffolds is insatiable. 1-Bromo-2,3-diamino-4-fluorobenzene (CAS No. 1805502-21-9) emerges as a key player in this arena.[1] This compound is not merely a chemical intermediate; it is a carefully designed building block offering a unique convergence of reactive sites. The vicinal diamino arrangement provides a gateway to a rich variety of heterocyclic systems, most notably quinoxalines. The presence of a bromine atom opens avenues for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical and pharmacological properties of the final molecule, such as metabolic stability and binding affinity.[1][2]

This guide provides an in-depth analysis of the chemical properties, a plausible synthetic route, the reactivity profile, and key applications of 1-Bromo-2,3-diamino-4-fluorobenzene, tailored for researchers, medicinal chemists, and process development scientists.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 1-Bromo-2,3-diamino-4-fluorobenzene is not widely published, we can delineate its core properties and predict its spectroscopic characteristics based on its structure and data from analogous compounds.

Core Chemical Properties

| Property | Value | Source/Rationale |

| CAS Number | 1805502-21-9 | [1] |

| Molecular Formula | C₆H₆BrFN₂ | [1] |

| Molecular Weight | 205.03 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | Based on related substituted phenylenediamines. |

| Melting Point | Data not available. Expected to be in the range of 60-100 °C. | Estimation based on structurally similar diamino compounds. |

| Boiling Point | Data not available. Likely to decompose at higher temperatures. | Aromatic diamines are often thermally sensitive. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and sparingly soluble in nonpolar solvents and water. | The presence of two amino groups increases polarity. |

| Storage | Store at room temperature in a dry, light-proof container. | [1] |

Predicted Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the benzene ring. The proton at C5 will likely appear as a doublet coupled to the fluorine atom, and the proton at C6 will likely appear as a doublet of doublets, coupled to the proton at C5 and the fluorine atom. The two amino groups will give rise to broad singlets, the chemical shift of which can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts influenced by the different substituents. The carbon atoms bonded to fluorine will show characteristic C-F coupling constants.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong N-H stretching vibrations in the region of 3300-3500 cm⁻¹ for the primary amino groups. C-N stretching bands and aromatic C-H and C=C stretching vibrations will also be present. The C-Br and C-F stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of 1-Bromo-2,3-diamino-4-fluorobenzene

A robust and logical synthetic pathway to 1-Bromo-2,3-diamino-4-fluorobenzene involves a two-step process starting from a suitable dinitro precursor. This approach is widely used for the preparation of ortho-phenylenediamines.

Proposed Synthetic Workflow

The synthesis commences with the nitration of a commercially available bromofluorobenzene, followed by the selective reduction of the two nitro groups to form the desired diamine.

Caption: Proposed synthesis of 1-Bromo-2,3-diamino-4-fluorobenzene.

Step-by-Step Protocol (Representative)

Step 1: Synthesis of 1-Bromo-4-fluoro-2,3-dinitrobenzene

-

To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.

-

Slowly add 1-bromo-4-fluorobenzene to the cooled sulfuric acid, maintaining the temperature below 10 °C.

-

In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, pre-cooled to 0-5 °C.

-

Add the nitrating mixture dropwise to the solution of 1-bromo-4-fluorobenzene, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the dinitro product to precipitate.

-

Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum to yield 1-bromo-4-fluoro-2,3-dinitrobenzene.

Causality Behind Experimental Choices: The use of a strong acid mixture (H₂SO₄ and HNO₃) is a classic and effective method for the nitration of aromatic rings. The ortho,para-directing effect of the fluorine and bromine atoms is overcome by the harsh nitrating conditions to achieve dinitration.

Step 2: Synthesis of 1-Bromo-2,3-diamino-4-fluorobenzene

-

Suspend 1-bromo-4-fluoro-2,3-dinitrobenzene in ethanol or acetic acid.

-

Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂/HCl, heat the mixture at reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a strong base (e.g., NaOH or Na₂CO₃) to precipitate the crude diamine.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 1-Bromo-2,3-diamino-4-fluorobenzene.

Causality Behind Experimental Choices: The reduction of aromatic nitro groups to amines is a fundamental transformation in organic synthesis. SnCl₂ in acidic media is a reliable and widely used method for this purpose. Catalytic hydrogenation is a cleaner alternative, often providing high yields with fewer workup steps.

Reactivity and Applications in Synthesis

The true utility of 1-Bromo-2,3-diamino-4-fluorobenzene lies in its versatile reactivity, making it a valuable precursor for complex molecular architectures, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[1]

Synthesis of 5-Bromo-6-fluoroquinoxalines

The reaction of ortho-phenylenediamines with 1,2-dicarbonyl compounds is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to quinoxalines.[3][4]

Caption: General reaction for the synthesis of 5-Bromo-6-fluoroquinoxalines.

General Protocol for Quinoxaline Synthesis

-

Dissolve 1-Bromo-2,3-diamino-4-fluorobenzene in a suitable solvent, such as ethanol or acetic acid.

-

Add an equimolar amount of a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl, benzil).

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired 5-bromo-6-fluoroquinoxaline.

Self-Validating System: The formation of the quinoxaline product is often accompanied by the formation of water, which can be removed to drive the reaction to completion. The purity of the product can be readily assessed by standard analytical techniques such as NMR and mass spectrometry, confirming the successful cyclization.

Cross-Coupling Reactions

The bromine atom on the aromatic ring is a handle for various palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

These reactions allow for the further elaboration of the quinoxaline scaffold or the direct modification of the 1-Bromo-2,3-diamino-4-fluorobenzene core, providing access to a vast chemical space for drug discovery.

Safety and Handling

-

General Hazards: Aromatic amines can be toxic and are often skin and respiratory irritants. Aryl halides can also exhibit toxicity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

-

In case of Exposure:

-

Skin contact: Wash immediately with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

1-Bromo-2,3-diamino-4-fluorobenzene is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of vicinal diamines, a bromine atom, and a fluorine atom provides multiple points for chemical modification, making it an ideal starting material for the synthesis of quinoxalines and other heterocyclic systems of interest in pharmaceutical and agrochemical research. While detailed experimental data on the compound itself is sparse, its synthesis and reactivity can be confidently predicted based on established chemical principles, enabling its effective use in research and development.

References

-

PubChem. 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information. Available from: [Link]

-

MySkinRecipes. 1-Bromo-2, 3-diamino-4-fluorobenzene. Available from: [Link]

- Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. In 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).

- Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

-

ResearchGate. Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal; R=CH2(C6H5) benzylglyoxal). Available from: [Link]

-

Wikipedia. 1-Bromo-4-fluorobenzene. Available from: [Link]

-

ResearchGate. Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. Available from: [Link]

- Zhou, Y., & Murphy, G. K. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 59(21), 9789–9807.

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2020).

-

PubChem. 1-Bromo-2,3-difluorobenzene. National Center for Biotechnology Information. Available from: [Link]

-

El-Sayed, M. A. A. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[5][6]DIAZEPINES. HETEROCYCLES, 83(12), 2687-2736.

- Gobert, J., & Glomb, M. A. (2009). Degradation of glucose: reinvestigation of reactive alpha-Dicarbonyl compounds. Journal of agricultural and food chemistry, 57(18), 8591–8597.

- Kumar, A., Singh, R., & Kumar, S. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & medicinal chemistry letters, 23(17), 4886–4890.

-

Agilent. 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Available from: [Link]

-

ResearchGate. Reaction of o-phenylenediamine with aldehydes. Available from: [Link]

- Google Patents. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.

-

PubChem. 1-Bromo-2-chloro-3-fluoro-4-iodobenzene. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Fluorine in Medicinal Chemistry. Available from: [Link]

-

S D Fine-Chem Limited. 1-BROMO-4-FLUOROBENZENE. Available from: [Link]

- Google Patents. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

ChemBK. 1-bromo-3,4,5-trifluorobenzene. Available from: [Link]

Sources

- 1. 1-Bromo-2, 3-diamino-4-fluorobenzene [myskinrecipes.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of glucose: reinvestigation of reactive alpha-Dicarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

Theoretical properties and computational analysis of 1-Bromo-2,3-diamino-4-fluorobenzene

An In-Depth Technical Guide on the Theoretical Properties and Computational Analysis of 1-Bromo-2,3-diamino-4-fluorobenzene

Abstract

This technical guide provides a comprehensive examination of 1-bromo-2,3-diamino-4-fluorobenzene, a substituted aniline with significant potential as a building block in pharmaceutical and materials science applications. We will explore the molecule's core theoretical properties through the lens of modern computational chemistry. This document is designed for researchers, medicinal chemists, and drug development professionals, offering a robust framework for in-silico analysis. The narrative emphasizes the rationale behind methodological choices, providing a self-validating system for computational investigation and predicting chemical reactivity.

Introduction: The Strategic Value of Polysubstituted Anilines

In the landscape of medicinal chemistry and organic synthesis, polysubstituted aromatic compounds are foundational scaffolds. 1-Bromo-2,3-diamino-4-fluorobenzene (C₆H₆BrFN₂) is a molecule of particular interest due to its unique arrangement of functional groups, each conferring distinct electronic and steric properties.[1] The vicinal diamino groups act as strong electron-donating moieties and hydrogen bond donors, while the electronegative fluorine and bromine atoms serve as powerful modulators of physicochemical properties such as lipophilicity and metabolic stability.[2][3] This specific substitution pattern creates a nuanced reactivity profile, making it a valuable intermediate for constructing complex heterocyclic systems, kinase inhibitors, and other bioactive agents.[1] Understanding its fundamental properties on a theoretical level is paramount to unlocking its full synthetic potential and accelerating discovery timelines.

Theoretical Framework and Predicted Properties

Computational chemistry provides indispensable tools for predicting the behavior of molecules before committing to lengthy and expensive laboratory synthesis.[4][5] By employing quantum mechanical calculations, we can derive a detailed picture of the structural and electronic properties of 1-bromo-2,3-diamino-4-fluorobenzene.

Molecular Geometry and Conformation

The starting point for any computational analysis is determining the molecule's lowest energy conformation. For this molecule, we can predict a largely planar benzene ring. The bond lengths and angles are influenced by the electronic interplay of the substituents. The strong electron-donating effect of the amino groups is expected to slightly alter the aromatic C-C bond lengths, while the C-N bonds will exhibit some double-bond character. The C-Br and C-F bond lengths will align with typical values for halogenated benzenes.

Table 1: Predicted Geometrical and Physicochemical Parameters

| Property | Predicted Value / Characteristic | Source / Rationale |

| Molecular Formula | C₆H₆BrFN₂ | [1] |

| Molecular Weight | 205.03 g/mol | [1] |

| CAS Number | 1805502-21-9 | [1] |

| C-Br Bond | Good leaving group for cross-coupling | Based on reactivity of related aryl bromides[2] |

| Amino Groups | Electron-donating, nucleophilic centers | General principle of substituted anilines[6] |

| Fluorine Atom | Modulates pKa, lipophilicity, metabolic stability | Common strategy in medicinal chemistry[2][3][7] |

Frontier Molecular Orbitals (FMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.

-

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity). For this molecule, the HOMO is expected to be delocalized across the π-system of the benzene ring and the lone pairs of the amino groups, making these sites susceptible to electrophilic attack.

-

LUMO: The LUMO's energy and location indicate the molecule's ability to accept electrons (electrophilicity). The LUMO will likely be distributed over the aromatic ring, with contributions from the electronegative halogen atoms.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

An MEP surface map provides a visual guide to the charge distribution. For 1-bromo-2,3-diamino-4-fluorobenzene, we would predict:

-

Negative Potential (Red/Yellow): Concentrated around the electronegative fluorine atom and the nitrogen atoms of the amino groups, indicating regions susceptible to electrophilic attack and capable of forming halogen and hydrogen bonds.[8]

-

Positive Potential (Blue): Located on the hydrogen atoms of the amino groups, highlighting their potential as hydrogen bond donors.

A Validated Workflow for Computational Analysis

This section details a step-by-step methodology for conducting a thorough in-silico analysis. The protocol is designed to be robust and reproducible, forming a self-validating system.

Experimental Protocol: DFT-Based Molecular Characterization

-

Structure Preparation:

-

Construct the 2D structure of 1-bromo-2,3-diamino-4-fluorobenzene in a molecular editor.

-

Convert to a 3D structure and perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

-

Causality: This initial step provides a sensible starting geometry, which is crucial for preventing the subsequent, more computationally expensive, quantum calculations from converging on a high-energy local minimum.

-

-

Geometry Optimization and Frequency Analysis:

-

Employ Density Functional Theory (DFT) for accurate geometry optimization. A widely validated functional for organic molecules is B3LYP, paired with a Pople-style basis set such as 6-311+G(d,p).

-

Perform the optimization in the gas phase or with an implicit solvent model (e.g., PCM) to simulate solution-phase conditions.

-

Following optimization, conduct a frequency calculation at the same level of theory.

-

Trustworthiness: The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum on the potential energy surface.

-

-

Electronic Property Calculation:

-

Using the validated optimized geometry, perform a single-point energy calculation.

-

From this calculation, derive the HOMO and LUMO energy levels, generate the MEP surface, and perform a Natural Bond Orbital (NBO) analysis to determine atomic charges.

-

Expertise: This step provides the core quantitative data. NBO analysis is particularly useful for understanding the charge distribution and the electron-donating/withdrawing effects of the substituents in a quantifiable way.

-

Visualization of the Computational Workflow

Caption: A validated workflow for the theoretical analysis of organic molecules.

Predicted Reactivity and Synthetic Utility

The computational data directly informs predictions of the molecule's chemical behavior. The functional groups present make it a versatile synthetic intermediate.[1]

-

Cross-Coupling Reactions: The C-Br bond is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira).[2] This allows for the straightforward introduction of carbon or heteroatom substituents at the C1 position.

-

Electrophilic Aromatic Substitution: The strong activating effect of the two amino groups makes the aromatic ring highly nucleophilic. Computational analysis of the MEP and atomic charges would pinpoint the most reactive sites for electrophilic attack, likely the C5 and C6 positions, though steric hindrance will be a factor.

-

Diazotization: The primary amino groups can be converted to diazonium salts, which are versatile intermediates for introducing a wide range of other functional groups.

Visualization of Potential Reaction Sites

Caption: Predicted sites of chemical reactivity on 1-bromo-2,3-diamino-4-fluorobenzene.

Conclusion

1-Bromo-2,3-diamino-4-fluorobenzene presents a compelling scaffold for synthetic innovation. The systematic computational workflow detailed herein provides a powerful, predictive framework for understanding its intrinsic electronic properties and guiding its application in complex molecular design. By integrating these in-silico methodologies, researchers can make more informed decisions, optimize reaction conditions, and ultimately accelerate the development of novel pharmaceuticals and advanced materials.

References

-

Title: 1-Bromo-2,3-diamino-4-fluorobenzene Source: MySkinRecipes Chemical Database URL: [Link]

-

Title: Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Exploring 1-Bromo-2,3-Difluorobenzene: A Key Pharmaceutical Intermediate Source: Ningbo Innopharmchem URL: [Link]

-

Title: Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry Source: PubMed, Xenobiotica URL: [Link]

-

Title: Substituent Effects on the Physical Properties and pKa of Aniline Source: AFIT Scholar, Wright State University URL: [Link]

-

Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications, Journal of Medicinal Chemistry URL: [Link]

-

Title: COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE Source: ResearchGate URL: [Link]

Sources

- 1. 1-Bromo-2, 3-diamino-4-fluorobenzene [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. afit.edu [afit.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 1-Bromo-2,3-diamino-4-fluorobenzene in the Synthesis of Organic Functional Materials

Introduction: Unlocking New Frontiers in Organic Electronics with a Versatile Building Block

In the relentless pursuit of novel organic functional materials with tailored electronic and photophysical properties, the strategic selection of molecular building blocks is paramount. 1-Bromo-2,3-diamino-4-fluorobenzene emerges as a highly promising, albeit specialized, precursor for the synthesis of a new generation of high-performance organic materials. Its unique trifunctional nature, featuring vicinal diamines, a bromine atom, and a fluorine atom on a benzene core, offers a versatile platform for creating complex molecular architectures.

The ortho-diamine functionality is a well-established precursor for the formation of benzimidazole heterocycles, a core motif in many organic light-emitting diodes (OLEDs), fluorescent sensors, and pharmaceutical agents.[1][2] The presence of a fluorine atom can significantly enhance the thermal stability, chemical resistance, and electronic characteristics of the resulting materials.[3] Furthermore, the bromine atom serves as a reactive handle for post-synthetic modification or for polymerization via cross-coupling reactions, enabling the construction of advanced polymeric systems.[3][4]

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 1-bromo-2,3-diamino-4-fluorobenzene in the creation of cutting-edge organic functional materials. We will explore its application in the synthesis of a novel fluorinated benzimidazole and a high-performance polybenzimidazole, providing step-by-step methodologies and the scientific rationale behind each experimental choice.

Proposed Synthesis of 1-Bromo-2,3-diamino-4-fluorobenzene

Protocol 1: Synthesis of 1-Bromo-2,3-diamino-4-fluorobenzene

This protocol is a proposed route and may require optimization.

Step 1: Bromination of 4-Fluoro-2-nitroaniline

-

Rationale: The initial bromination is directed by the activating amino group and the deactivating nitro group. The para-position to the amino group is already occupied by the fluorine, and the ortho-position is sterically hindered by the nitro group, thus favoring bromination at the other ortho-position.

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-fluoro-2-nitroaniline (10.0 g, 64.0 mmol) in concentrated sulfuric acid (50 mL) at 0 °C with stirring.

-

Slowly add N-bromosuccinimide (NBS) (12.5 g, 70.4 mmol) in portions, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield 1-bromo-4-fluoro-2-nitroaniline.

-

Step 2: Nitration of 1-Bromo-4-fluoro-2-nitroaniline

-

Rationale: The second nitration is introduced ortho to the amino group, which is a strongly activating group, despite the presence of two deactivating groups.

-

Procedure:

-

To a mixture of concentrated sulfuric acid (30 mL) and fuming nitric acid (20 mL), cooled to 0 °C, slowly add the 1-bromo-4-fluoro-2-nitroaniline (from the previous step) with stirring.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition, allow the mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice (150 g) and collect the precipitate by filtration.

-

Wash the solid with cold water and recrystallize from ethanol to obtain 1-bromo-4-fluoro-2,6-dinitroaniline.

-

Step 3: Reduction of 1-Bromo-4-fluoro-2,6-dinitroaniline

-

Rationale: The simultaneous reduction of both nitro groups to amines is a standard transformation to generate the vicinal diamine. Stannous chloride in concentrated hydrochloric acid is a classic and effective reagent for this purpose. Alternatively, catalytic hydrogenation offers a cleaner workup.

-

Procedure (SnCl₂/HCl):

-

Suspend 1-bromo-4-fluoro-2,6-dinitroaniline (5.0 g, 17.8 mmol) in concentrated hydrochloric acid (50 mL).

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (20.1 g, 89.0 mmol) in concentrated hydrochloric acid (20 mL) dropwise with stirring.

-

Heat the mixture at 80-90 °C for 2-3 hours.

-

Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the precipitate of tin salts dissolves.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 1-bromo-2,3-diamino-4-fluorobenzene.

-

| Compound | Starting Material | Reagents | Expected Yield | Purity |

| 1-Bromo-4-fluoro-2-nitroaniline | 4-Fluoro-2-nitroaniline | NBS, H₂SO₄ | 85-90% | >95% (by NMR) |

| 1-Bromo-4-fluoro-2,6-dinitroaniline | 1-Bromo-4-fluoro-2-nitroaniline | HNO₃, H₂SO₄ | 70-75% | >95% (by NMR) |

| 1-Bromo-2,3-diamino-4-fluorobenzene | 1-Bromo-4-fluoro-2,6-dinitroaniline | SnCl₂·2H₂O, HCl | 80-85% | >97% (by HPLC) |

Application in the Synthesis of Fluorinated Benzimidazoles

The vicinal diamine functionality of 1-bromo-2,3-diamino-4-fluorobenzene is an excellent precursor for the synthesis of benzimidazoles through condensation with aldehydes or carboxylic acids.[2] The resulting 5-bromo-6-fluorobenzimidazole derivatives are valuable intermediates for further functionalization and can exhibit interesting photophysical properties.

Protocol 2: Synthesis of 2-(4-methoxyphenyl)-5-bromo-6-fluorobenzimidazole

-

Rationale: The acid-catalyzed condensation of an o-phenylenediamine with an aldehyde is a classic and high-yielding method for benzimidazole synthesis.[5] The electron-donating methoxy group on the aldehyde can enhance the fluorescence of the resulting benzimidazole.

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1-bromo-2,3-diamino-4-fluorobenzene (1.0 g, 4.88 mmol) and 4-methoxybenzaldehyde (0.66 g, 4.88 mmol) in ethanol (30 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 5 mol%).

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain 2-(4-methoxyphenyl)-5-bromo-6-fluorobenzimidazole.

-

| Parameter | Value |

| Reactants | 1-Bromo-2,3-diamino-4-fluorobenzene, 4-Methoxybenzaldehyde |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Ethanol |

| Reaction Time | 6-8 hours |

| Expected Yield | >90% |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, Fluorescence Spectroscopy |

Application in the Synthesis of Polybenzimidazoles (PBIs)

The bromine atom on the 1-bromo-2,3-diamino-4-fluorobenzene scaffold can be utilized in polymerization reactions, such as Suzuki or Stille coupling, to create novel polybenzimidazoles. However, a more direct approach involves the polycondensation of the diamine with a dicarboxylic acid, followed by a high-temperature cyclization to form the PBI. The resulting fluorinated PBI is expected to exhibit enhanced thermal and chemical stability.[6][7]

Protocol 3: Synthesis of a Fluorinated Polybenzimidazole via Polycondensation

-

Rationale: High-temperature polycondensation in a dehydrating medium like polyphosphoric acid (PPA) is a standard method for synthesizing high-molecular-weight PBIs.[8] The resulting polymer is expected to have a high glass transition temperature and excellent thermal stability, making it suitable for applications like high-temperature fuel cell membranes.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, place 1-bromo-2,3-diamino-4-fluorobenzene (2.05 g, 10 mmol) and terephthalic acid (1.66 g, 10 mmol).

-

Add polyphosphoric acid (PPA) (50 g) to the flask.

-

Slowly heat the mixture to 200 °C under a slow stream of nitrogen and maintain for 4-6 hours.

-

After cooling to about 100 °C, pour the viscous solution into a large volume of water with vigorous stirring.

-

The fibrous polymer will precipitate. Collect the polymer by filtration and wash thoroughly with water, followed by a sodium bicarbonate solution, and then again with water until the filtrate is neutral.

-

Dry the polymer in a vacuum oven at 120 °C for 24 hours.

-

| Property | Expected Value |

| Monomers | 1-Bromo-2,3-diamino-4-fluorobenzene, Terephthalic acid |

| Polymerization Medium | Polyphosphoric Acid (PPA) |

| Reaction Temperature | 200 °C |

| Glass Transition Temp. (Tg) | > 400 °C |

| Thermal Stability (TGA) | High decomposition temperature |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc) |

Conclusion

1-Bromo-2,3-diamino-4-fluorobenzene is a versatile and valuable building block for the synthesis of advanced organic functional materials. Its unique combination of reactive sites allows for the straightforward synthesis of fluorinated benzimidazoles with potential applications in optoelectronics, as well as high-performance polybenzimidazoles with enhanced thermal and chemical stability. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to explore the full potential of this exciting molecule in their respective fields.

References

Sources

- 1. [Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eijppr.com [eijppr.com]

- 3. 1-Bromo-2, 3-diamino-4-fluorobenzene [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Polybenzimidazoles (PBIs) and state-of-the-art PBI hollow fiber membranes for water, organic solvent and gas separations: a review - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Unlocking Novel Agrochemical Scaffolds: Application Notes for 1-Bromo-2,3-diamino-4-fluorobenzene in the Synthesis of Bioactive Benzimidazoles

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel and effective agrochemical solutions, the strategic incorporation of fluorine atoms into molecular scaffolds has proven to be a highly successful strategy for enhancing biological activity and metabolic stability. This application note delves into the utility of the versatile building block, 1-Bromo-2,3-diamino-4-fluorobenzene, as a key intermediate in the synthesis of fluorinated benzimidazole derivatives with potential applications in fungicide and herbicide development. The unique substitution pattern of this aromatic diamine offers a gateway to a diverse range of complex molecules with significant agricultural potential.

Introduction: The Strategic Advantage of Fluorinated Benzimidazoles

The benzimidazole moiety is a well-established pharmacophore in both the pharmaceutical and agrochemical industries.[1][2] In the realm of agriculture, benzimidazole-based compounds have demonstrated broad-spectrum fungicidal activity, primarily by disrupting microtubule assembly in fungal cells. The introduction of fluorine into the benzimidazole scaffold can significantly modulate the physicochemical properties of the resulting molecule, including its lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation.[3][4][5][6] This often translates to enhanced efficacy, a broader spectrum of activity, and a more favorable environmental profile.

1-Bromo-2,3-diamino-4-fluorobenzene (also known as 4-Bromo-3-fluorobenzene-1,2-diamine) emerges as a critical starting material for accessing a specific class of these valuable compounds: the 5-bromo-6-fluoro-benzimidazoles. The ortho-diamine functionality is primed for cyclization reactions to form the imidazole ring, while the strategically placed bromine and fluorine atoms offer handles for further chemical modifications and contribute to the overall bioactivity of the final product.[7]

Core Synthesis Pathway: From Diamine to Benzimidazole

The primary application of 1-Bromo-2,3-diamino-4-fluorobenzene in agrochemical synthesis lies in its conversion to the corresponding benzimidazole core. This is typically achieved through a condensation reaction with a suitable one-carbon synthon, such as an aldehyde, carboxylic acid, or their derivatives.

A general and robust method for this transformation is the Phillips condensation, which involves the reaction of the o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. This method provides a direct and efficient route to 2-substituted benzimidazoles.

Figure 1: General workflow for the synthesis of 2-substituted-5-bromo-6-fluoro-1H-benzimidazoles.

Application Protocol: Synthesis of a Model 2-Aryl-5-bromo-6-fluoro-1H-benzimidazole

This protocol details the synthesis of a model 2-aryl-substituted benzimidazole, a scaffold frequently explored in the development of novel fungicides and other bioactive compounds.

Objective: To synthesize 2-(4-chlorophenyl)-5-bromo-6-fluoro-1H-benzimidazole.

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 1-Bromo-2,3-diamino-4-fluorobenzene | 1805502-21-9 | 205.03 | 2.05 g | 0.01 |

| 4-Chlorobenzaldehyde | 104-88-1 | 140.57 | 1.41 g | 0.01 |

| Sodium metabisulfite (Na2S2O5) | 7681-57-4 | 190.11 | 2.28 g | 0.012 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |

| Water | 7732-18-5 | 18.02 | - | - |

| Ethyl acetate | 141-78-6 | 88.11 | - | - |

| Brine | - | - | - | - |

| Anhydrous sodium sulfate (Na2SO4) | 7757-82-6 | 142.04 | - | - |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 1-Bromo-2,3-diamino-4-fluorobenzene (2.05 g, 0.01 mol) and 4-chlorobenzaldehyde (1.41 g, 0.01 mol).

-

Solvent Addition: Add N,N-Dimethylformamide (DMF, 20 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Reagent Addition: To the stirred solution, add sodium metabisulfite (2.28 g, 0.012 mol).

-

Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL). A precipitate will form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-(4-chlorophenyl)-5-bromo-6-fluoro-1H-benzimidazole.

Expected Yield: 75-85%

Characterization: The structure of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanism and Rationale for Experimental Choices

The Phillips condensation proceeds through the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring.

-

Choice of Solvent: DMF is a polar aprotic solvent that is effective at dissolving the reactants and facilitating the reaction at elevated temperatures.

-

Role of Sodium Metabisulfite: In this context, sodium metabisulfite in DMF at high temperatures acts as an in-situ source of sulfur dioxide, which can facilitate the oxidative cyclization of the intermediate dianil to the final benzimidazole product. It provides a convenient and effective alternative to other oxidizing agents.

-

Reaction Temperature: The elevated temperature is necessary to overcome the activation energy for both the condensation and the cyclization/oxidation steps.

Further Synthetic Utility and Agrochemical Potential

The resulting 5-bromo-6-fluoro-benzimidazole scaffold is a versatile platform for further chemical elaboration. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide array of substituents. This allows for the fine-tuning of the molecule's biological activity and physical properties.

Figure 2: Potential for diversification of the 5-bromo-6-fluoro-benzimidazole scaffold.

The diverse libraries of compounds that can be generated from this intermediate are of significant interest for screening as potential fungicides, herbicides, and even insecticides. The presence of both fluorine and bromine offers a unique electronic and steric profile that can lead to novel modes of action and improved performance against resistant pest populations.

Conclusion

1-Bromo-2,3-diamino-4-fluorobenzene is a valuable and strategically important building block for the synthesis of fluorinated benzimidazoles in agrochemical research. Its utility in providing access to the 5-bromo-6-fluoro-benzimidazole core opens up a vast chemical space for the development of new and effective crop protection agents. The protocols and insights provided in this application note are intended to serve as a guide for researchers and scientists in the agrochemical industry to explore the potential of this versatile intermediate in their discovery and development programs.

References

- Penieres-Carrillo, G., et al. (2000). Synthesis of Benzimidazoles in Dry Medium.

- Yousaf, M., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

- Yadav, P., & Singh, R. (2021).

- Grewe, F., & Kas-12, H. (1966). Certain benzimidazole derivatives. U.S.

- Karakaplan, M., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4235-4252.

-

MySkinRecipes. (n.d.). 1-Bromo-2,3-diamino-4-fluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Google Patents. (n.d.). Process for the preparation of p-bromofluorobenzene.

- Google Patents. (n.d.). Benzimidazole derivatives, their preparation and use.

-

EPRA Journals. (n.d.). Sustainable synthesis of benzimidazoles via solvent-free reactions using renewable feedstocks. Retrieved from [Link]

- MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and their Pharmacological Activities. Molecules, 27(15), 4882.

- Google Patents. (n.d.). 1-bromo-2-chloro-4-fluorobenzene and production thereof.

- ResearchGate. (2015).

-

MySkinRecipes. (n.d.). 1-Bromo-2,3-diamino-4-fluorobenzene. Retrieved from [Link]

- Der Pharma Chemica. (n.d.). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening.

- ACS Publications. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega.

- Google Patents. (n.d.). Process for the preparation of benzimidazo[1,2-a] benzimidazoles.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Benzimidazole's Role in Agrochemical and Industrial Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 1-bromo-2-chloro-4-fluorobenzene.

-

MDPI. (n.d.). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. Retrieved from [Link]

- ResearchGate. (2000). Synthesis of Benzimidazoles in Dry Medium.

- Google Patents. (n.d.). Certain benzimidazole derivatives.

- ACG Publications. (2023).

- NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)

-

PubChem. (n.d.). Method for synthesizing 2-substituted imidazoles. Retrieved from [Link]

Sources

- 1. eprajournals.com [eprajournals.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acgpubs.org [acgpubs.org]

- 7. 1-Bromo-2, 3-diamino-4-fluorobenzene [myskinrecipes.com]

Technical Support Center: Suzuki Coupling with 1-Bromo-2,3-diamino-4-fluorobenzene

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 1-bromo-2,3-diamino-4-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling with this specific, highly functionalized substrate. Our goal is to provide you with in-depth, actionable insights rooted in mechanistic principles to help you overcome common challenges and achieve successful reaction outcomes.

Introduction: The Unique Challenges of 1-Bromo-2,3-diamino-4-fluorobenzene in Suzuki Coupling

1-Bromo-2,3-diamino-4-fluorobenzene is a valuable building block in medicinal chemistry, but its successful application in Suzuki coupling is often hampered by its unique structural features. The presence of two electron-donating amino groups, a strongly electron-withdrawing fluorine atom, and the steric hindrance from the ortho-amino group create a delicate electronic and steric balance that can significantly impact the reaction's efficiency. This guide will dissect these challenges and provide targeted solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with 1-bromo-2,3-diamino-4-fluorobenzene resulting in a low yield or no product?

A1: Low or no yield with this substrate can stem from several factors related to its inherent properties:

-

Catalyst Inhibition by Amino Groups: The vicinal diamino groups, particularly the one ortho to the bromine, can act as bidentate ligands, coordinating to the palladium center and inhibiting its catalytic activity. This sequestration of the active catalyst can stall the reaction.[1]

-

Slow Oxidative Addition: While the electron-withdrawing fluorine atom can enhance the rate of oxidative addition, the electron-donating amino groups can counteract this effect, potentially leading to a sluggish initial step in the catalytic cycle.[2][3]

-

Steric Hindrance: The ortho-amino group can sterically hinder the approach of the palladium catalyst to the C-Br bond, further slowing down the oxidative addition step.[1]

-

Inappropriate Ligand Choice: Standard phosphine ligands may not be optimal for this substrate. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote oxidative addition and prevent catalyst deactivation.[4][5]

Q2: What are the recommended palladium catalysts and ligands for this specific Suzuki coupling?

A2: Given the challenges mentioned above, the choice of catalyst and ligand is critical. Here are some recommendations:

-

Palladium Pre-catalysts: Pd(OAc)₂, Pd₂(dba)₃, and pre-formed Pd(0) catalysts are common choices. The key is to ensure the efficient generation of the active Pd(0) species in situ.

-

Ligands:

-

Bulky, Electron-Rich Monophosphines: Ligands such as SPhos, XPhos, and RuPhos are often effective for sterically hindered and electron-rich aryl bromides. Their steric bulk can promote reductive elimination and prevent the formation of inactive catalyst species.

-

N-Heterocyclic Carbenes (NHCs): NHC ligands like IPr or SImes can be excellent choices due to their strong electron-donating ability and steric bulk, which can enhance catalyst stability and activity.[4]

-

Buchwald Palladacycle Precatalysts: These pre-formed catalysts (e.g., SPhos-Pd-G3) are often highly active and can lead to more reproducible results.

-

Q3: How do the diamino and fluoro substituents electronically influence the reaction?

A3: The electronic effects are a push-pull system:

-

Diamino Groups (Electron-Donating): The amino groups donate electron density into the aromatic ring, which generally slows down the rate-determining oxidative addition step of the Suzuki reaction.[2] They also increase the propensity for side reactions like protodebromination.

-

Fluoro Group (Electron-Withdrawing): The fluorine atom has a strong inductive electron-withdrawing effect, which makes the ipso-carbon more electrophilic and generally accelerates oxidative addition.[2][6]

The net effect is a complex interplay that requires careful optimization of reaction conditions to favor the desired coupling.

Q4: What are the most common side products, and how can their formation be minimized?

A4: The primary side products to watch for are:

-

Protodebromination (Dehalogenation): This is the replacement of the bromine atom with a hydrogen, leading to the formation of 2,3-diamino-1-fluorobenzene. It can be caused by sources of hydride in the reaction mixture, often from the solvent or base.[7][8]

-

Minimization: Use anhydrous solvents, a carefully chosen base (e.g., K₃PO₄ or Cs₂CO₃), and ensure the reaction is run under an inert atmosphere.

-

-

Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of the boronic acid coupling partner. It is often promoted by the presence of oxygen.[7][9][10]

-

Minimization: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintaining a strict inert atmosphere (N₂ or Ar) throughout the reaction is crucial.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Actionable Solution(s) |

| No Reaction / Trace Conversion | 1. Catalyst Inhibition by Amino Groups. 2. Inactive Catalyst. 3. Insufficient Reaction Temperature. | 1. Switch to a more robust ligand: Try a bulky biarylphosphine (e.g., SPhos, XPhos) or an NHC ligand (e.g., IPr). 2. Use a palladacycle precatalyst: These are often more active and air-stable. 3. Increase Temperature: Gradually increase the reaction temperature in 10-15 °C increments. Monitor for decomposition. |

| Low Yield (<50%) | 1. Suboptimal Base. 2. Inefficient Transmetalation. 3. Catalyst Decomposition. | 1. Screen Bases: Switch from carbonate bases (e.g., K₂CO₃) to phosphate (K₃PO₄) or fluoride (CsF) bases, which can be more effective.[4] 2. Add Water: A small amount of water in the solvent system (e.g., dioxane/water 10:1) can facilitate the transmetalation step.[7] 3. Increase Catalyst/Ligand Loading: Incrementally increase the catalyst and ligand loading (e.g., from 1 mol% to 3 mol%). |

| Significant Protodebromination | 1. Presence of Hydride Sources. 2. Basic Conditions Promoting Decomposition of Solvent/Reagents. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. 2. Change Solvent/Base: Switch to a less protic solvent (e.g., toluene, CPME) and a non-hydroxide base (e.g., K₃PO₄). |

| Formation of Boronic Acid Homocoupling Product | 1. Presence of Oxygen in the Reaction Mixture. | 1. Thorough Degassing: Degas the reaction mixture by sparging with an inert gas (N₂ or Ar) for 15-30 minutes before adding the catalyst.[9] 2. Maintain Inert Atmosphere: Ensure a positive pressure of inert gas throughout the reaction. |

Experimental Protocols

Protocol 1: Standard Suzuki Coupling Conditions

This protocol serves as a good starting point for optimization.

-

Reaction Setup: To a dry Schlenk flask, add 1-bromo-2,3-diamino-4-fluorobenzene (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar) three times.

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 10:1) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol incorporates more robust reagents for difficult couplings.

-

Reaction Setup: To a dry Schlenk flask, add 1-bromo-2,3-diamino-4-fluorobenzene (1.0 equiv), the boronic acid or ester (1.3 equiv), and K₃PO₄ (3.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

-

Catalyst and Ligand: Add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky biarylphosphine ligand (e.g., SPhos, 3.5 mol%). Alternatively, use a palladacycle precatalyst (e.g., SPhos-Pd-G3, 3 mol%).

-

Solvent Addition: Add degassed anhydrous toluene or CPME.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring and Workup: Follow the same procedure as in Protocol 1.

Visualizing the Process

The Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Nolan, S. P., & Organ, M. G. (Eds.). (2017). N-Heterocyclic Carbenes in Organometallic Catalysis. Wiley-VCH. [Link]

-

Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Yoneda Labs [yonedalabs.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

Technical Support Center: Purification of 1-Bromo-2,3-diamino-4-fluorobenzene

Introduction

1-Bromo-2,3-diamino-4-fluorobenzene is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of pharmaceuticals such as kinase inhibitors and other bioactive agents.[1] The strategic placement of its amino, bromo, and fluoro functional groups allows for diverse and selective downstream reactions.[1] However, the purity of this reagent is paramount; trace impurities can lead to significant side reactions, reduced yields, and complications in subsequent synthetic steps.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of crude 1-Bromo-2,3-diamino-4-fluorobenzene. It is structured in a question-and-answer format to directly address practical laboratory challenges, grounded in fundamental chemical principles.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the handling and purification of crude 1-Bromo-2,3-diamino-4-fluorobenzene.

Q1: My crude product is a dark brown or black solid. What causes this discoloration and how can I remove it?

Answer: Aromatic diamines are notoriously susceptible to air oxidation, which produces highly colored, polymeric impurities. This process is often catalyzed by light and trace metals. The discoloration indicates the presence of these oxidation products, which can interfere with subsequent reactions and purification steps.

Expert Insight: Before attempting more sophisticated purification methods like chromatography or recrystallization, it is highly advisable to perform a preliminary decolorization step.

-

Recommended Action: Activated charcoal (carbon) treatment. Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate). Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution and swirl or stir for 5-10 minutes.[2] The porous structure of the charcoal provides a high surface area to adsorb the large, colored polymeric impurities.

-

Causality: The non-polar nature of the carbon surface effectively attracts and binds the large, conjugated systems of the colored impurities, removing them from the solution.

-

Crucial Step: Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Never add charcoal to a boiling solution , as this can cause violent bumping.[2] The resulting filtrate should be significantly lighter in color and is now ready for primary purification.

Q2: I'm trying to purify by recrystallization, but the compound "oils out" instead of forming crystals. What's wrong?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens for one of two reasons: the solution is supersaturated at a temperature above the compound's melting point, or the chosen solvent is a very poor solvent, causing the compound to crash out of solution too rapidly for crystals to form.

Expert Insight: The key to successful recrystallization is controlling the rate of cooling and selecting an appropriate solvent system. The principle relies on the differential solubility of the target compound and its impurities at different temperatures.[2][3]

Troubleshooting Steps:

-

Re-evaluate Solvent Choice: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[2] For a polar molecule like 1-Bromo-2,3-diamino-4-fluorobenzene, polar protic or aprotic solvents are a good starting point. See Table 2 for suggestions.

-

Use a Solvent Pair: If a single solvent is not ideal, a two-solvent system (one "good" solvent and one "poor" solvent) is highly effective. Dissolve the compound in a minimal amount of the hot "good" solvent (e.g., Ethanol). Then, add the "poor" solvent (e.g., Water or Hexane) dropwise to the hot solution until persistent cloudiness (turbidity) appears. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

-

Slow Down the Cooling: Rapid cooling promotes precipitation, not crystallization. Allow the hot, saturated solution to cool to room temperature slowly on the benchtop, undisturbed. Once at room temperature, cooling can be further induced by placing the flask in an ice bath.

-

Scratch the Flask: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.

Q3: What are the most likely impurities in my crude 1-Bromo-2,3-diamino-4-fluorobenzene sample?

Answer: The impurity profile depends heavily on the synthetic route. However, for multi-step syntheses involving nitration, reduction, and halogenation, several common classes of impurities can be anticipated.

| Table 1: Potential Impurities and Their Likely Origin | | :--- | :--- | | Impurity Class | Likely Origin & Rationale | | Starting Materials | Incomplete reaction of precursors (e.g., a nitrated or partially reduced intermediate). | | Regioisomers | Non-selective bromination or amination steps can lead to isomers with different substitution patterns on the aromatic ring. | | Oxidation/Polymerization Products | Aromatic amines are prone to air oxidation, forming colored polymeric materials, especially if not handled under an inert atmosphere. | | Hydrolysis Products | If the synthesis involves a diazotization step (a common method for introducing halides), residual diazonium salts can hydrolyze to form phenolic impurities.[4] | | Residual Solvents & Reagents | Inorganic salts from workup procedures or high-boiling point reaction solvents (e.g., DMF, DMSO). |

Q4: My column chromatography is providing poor separation. How can I improve it?

Answer: Poor separation in flash column chromatography is typically due to an improperly chosen mobile phase, incorrect sample loading, or issues with the stationary phase.[5][6]

Expert Insight: The goal is to have your target compound move off the column with a retention factor (Rf) of approximately 0.25-0.35 on your analytical Thin Layer Chromatography (TLC) plate.

Troubleshooting Steps:

-

Optimize the Mobile Phase (Eluent): The diamino groups make your compound quite polar. A common eluent system is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Acetone).

-

If Rf is too low (stuck at the baseline): Increase the polarity of the eluent by increasing the proportion of Ethyl Acetate.

-

If Rf is too high (runs with the solvent front): Decrease the polarity by increasing the proportion of Hexane.

-

-

Proper Sample Loading: Do not load your sample in a large volume of a strong solvent. This will cause the band of material to spread out, leading to poor separation.

-

Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Acetone). Add a small amount of silica gel or Celite® to this solution and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully load this powder onto the top of your packed column.[5] This ensures the sample starts as a very narrow band.

-

-

Check Silica Gel Quality: Do not use old or potentially deactivated silica gel. The activity of the silica can affect separation.

Q5: How can I quickly remove acidic or basic impurities without running a column?

Answer: Acid-base extraction is an exceptionally powerful and simple technique for this purpose.[7] It leverages the different solubilities of neutral organic compounds and their protonated/deprotonated salt forms in immiscible organic and aqueous layers.[8]

Expert Insight: Since 1-Bromo-2,3-diamino-4-fluorobenzene is a base (due to the amino groups), it can be selectively separated from neutral or acidic impurities.

-

To Remove Acidic Impurities: Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO3 or 1M NaOH). The acidic impurities will be deprotonated, forming water-soluble salts that partition into the aqueous layer, which is then discarded.

-

To Remove Neutral Impurities (and purify the desired base): Dissolve the crude product in an organic solvent. Extract with a dilute aqueous acid (e.g., 1M HCl). The basic diamine will be protonated to form a water-soluble ammonium salt and will move to the aqueous layer.[9] The neutral impurities will remain in the organic layer, which is discarded. The aqueous layer is then cooled in an ice bath and carefully basified (e.g., with 6M NaOH) to regenerate the pure, neutral diamine, which will precipitate out and can be collected by filtration or extracted back into a fresh organic solvent.

Section 2: Visualization of Purification Workflow

A logical approach to purification is essential for achieving high purity efficiently. The following diagram outlines a typical workflow.

Caption: A decision-making workflow for purifying crude 1-Bromo-2,3-diamino-4-fluorobenzene.

Section 3: Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Aromatic amines and halogenated compounds can be toxic and irritants.[10][11][12]

Protocol 1: Purification by Recrystallization

This method is ideal for purifying solid compounds on a larger scale when impurities have different solubility profiles from the product.[3]

-

Solvent Selection: Test the solubility of a small amount of your crude material in various solvents (see Table 2) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble in the cold solvent. | Table 2: Suggested Solvents for Recrystallization | | :--- | :--- | | Single Solvents | Ethanol, Isopropanol, Toluene | | Solvent Pairs (Good/Poor) | Ethanol/Water, Toluene/Hexane, Ethyl Acetate/Hexane |

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid. This ensures the solution is saturated.

-

Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and heat with swirling for 5 minutes.

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This technique is used for achieving very high purity, especially when separating compounds with similar polarities.[5]

-

TLC Analysis: Develop a TLC system that gives your target compound an Rf value of ~0.25-0.35. A good starting point is 30% Ethyl Acetate in Hexane.

-

Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent (e.g., Hexane).

-

Sample Loading (Dry Loading):

-

Dissolve the crude material (~1g) in a minimal amount of dichloromethane (~5 mL).

-

Add silica gel (~2g) to the solution.

-

Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

-

Carefully add this powder to the top of the packed column.

-

-

Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 10% Ethyl Acetate/Hexane) and gradually increasing the polarity as the column runs (gradient elution).

-

Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

-

Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure to yield the purified compound.

Caption: Step-by-step workflow for purification via flash column chromatography.

Section 4: References

-

Benchchem Application Notes. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol. Retrieved from

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from

-

BenchChem. (n.d.). 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. Retrieved from

-

University of California, Davis. (2020). Extraction. In Chem 124: Organic Chemistry Laboratory Manual.

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

-

University of Colorado, Boulder. (n.d.). Recrystallization. In Organic Chemistry Laboratory Manual.

-

MySkinRecipes. (n.d.). 1-Bromo-2, 3-diamino-4-fluorobenzene. Retrieved from [Link]

-

Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

-

Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

-

MDPI. (2018). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. In Molecules, 23(11), 2821.

-

Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Retrieved from

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

-

Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

Sources

- 1. 1-Bromo-2, 3-diamino-4-fluorobenzene [myskinrecipes.com]

- 2. rubingroup.org [rubingroup.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 8. magritek.com [magritek.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Navigating the Workup of Reactions Involving 1-Bromo-2,3-diamino-4-fluorobenzene

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2,3-diamino-4-fluorobenzene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful workup and purification of your reaction products. As a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials, understanding the nuances of its handling is critical for achieving high-purity compounds.[1] This guide moves beyond generic protocols to address the specific challenges posed by the unique constellation of functional groups on the 1-Bromo-2,3-diamino-4-fluorobenzene scaffold.

Understanding the Molecule: Key Physicochemical Properties

Before delving into workup procedures, it is crucial to understand the inherent properties of 1-Bromo-2,3-diamino-4-fluorobenzene and its derivatives, as these dictate the logic behind the recommended protocols.

| Property | Value/Information | Implication for Workup |

| Molecular Weight | 205.03 g/mol | Standard for a small organic molecule. |

| Functional Groups | Ortho-phenylenediamine, Aryl Bromide, Aryl Fluoride | Prone to oxidation, multiple sites for reaction, potential for chelation to metals, altered basicity due to fluorine. |

| Basicity | The two amino groups are basic, but their pKa is lowered by the electron-withdrawing effects of the bromine and fluorine atoms. | Requires careful pH control during acid-base extractions to ensure protonation and subsequent separation. |

| Solubility | Generally soluble in polar organic solvents (e.g., THF, DMF, DMSO). Limited solubility in nonpolar solvents and water. | Affects choice of extraction and recrystallization solvents. |

| Stability | Susceptible to air and light oxidation, leading to coloration.[2] Store at room temperature in a dry, light-proof container.[1] | Workup should be performed promptly and, if necessary, under an inert atmosphere. |

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that you may encounter during the workup of reactions involving 1-Bromo-2,3-diamino-4-fluorobenzene.

Issue 1: My reaction mixture and/or final product is highly colored (brown, red, or black).

Question: I've just completed my Suzuki coupling reaction, and the crude mixture is a deep brown. After an initial workup, my isolated product remains colored. What is causing this, and how can I fix it?

Answer: This is a common issue when working with ortho-phenylenediamines, which are highly susceptible to oxidation.[2] The color is likely due to the formation of oxidized species, such as quinone-diimines or other polymeric materials, which are often highly colored.

Causality and Prevention:

-

Atmospheric Oxygen: Exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can rapidly oxidize the diamino functionality.

-

Residual Oxidants: Oxidizing agents from a previous step or impurities in your solvents can initiate the degradation.

Troubleshooting and Remediation Protocol:

-

Workup Under Inert Atmosphere: If possible, perform the initial stages of the workup (e.g., quenching, initial filtration) under an inert atmosphere of nitrogen or argon to minimize further oxidation.

-

Charcoal Treatment:

-

Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, methanol).

-

Add a small amount of activated charcoal (typically 5-10% by weight of the crude product).

-

Stir the suspension at room temperature for 15-30 minutes. Be aware that excessive charcoal can lead to product loss.

-

Filter the mixture through a pad of Celite® to remove the charcoal.

-

-